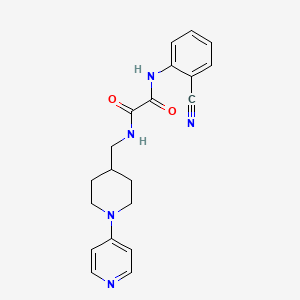![molecular formula C14H11F3N2O2 B2467249 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926254-24-2](/img/structure/B2467249.png)
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 926254-24-2 . It has a molecular weight of 296.25 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole nucleus, which is a part of the compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied, which involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular structure of the compound consists of a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 296.25 . The InChI Code of the compound is 1S/C14H11F3N2O2/c15-14(16,17)8-3-1-4-9(7-8)19-11-6-2-5-10(11)12(18-19)13(20)21/h1,3-4,7H,2,5-6H2,(H,20,21) .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
- Structural and spectral analyses of pyrazole carboxylic acid derivatives, similar to the specified compound, have been conducted using various techniques. These include NMR spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are essential for understanding the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Fluorescent Dye Development
- Pyrazole derivatives have been utilized in the creation of highly fluorescent dyes. These dyes exhibit bright fluorescence in solution and are potential candidates for sensing strongly acidic fluorophore environments due to their weak base properties and emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).
Synthesis and Chemical Reactions
- The synthesis of pyrazole carboxylic acid derivatives, including those with trifluoromethyl groups, involves various chemical reactions such as cyclocondensation, esterification, and reactions with nucleophiles. These processes lead to the formation of diverse derivatives that have potential applications in chemical research (Hacialioğlu et al., 2019).
Antibacterial Activity
- Some pyrazole carboxylic acid derivatives show antibacterial activity. Specific compounds have demonstrated inhibition of bacterial growth, indicating their potential as antibacterial agents. This highlights the relevance of these compounds in developing new pharmaceuticals (Sanjeeva et al., 2022).
Optical and Electronic Properties
- Pyrazole derivatives have been studied for their optical nonlinearity and potential in optical limiting applications. Investigations into their electronic transitions and interactions reveal their significance in materials science, particularly in the development of new optical materials (Chandrakantha et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)8-3-1-4-9(7-8)19-11-6-2-5-10(11)12(18-19)13(20)21/h1,3-4,7H,2,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKKDVXQFGXEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


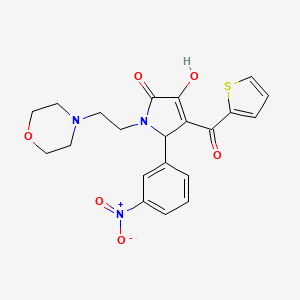
![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2467170.png)
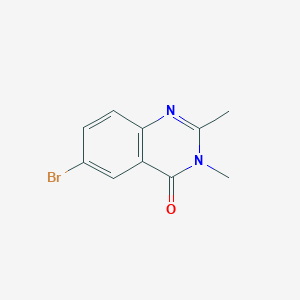
![2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2467174.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2467178.png)

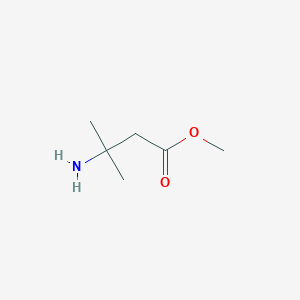

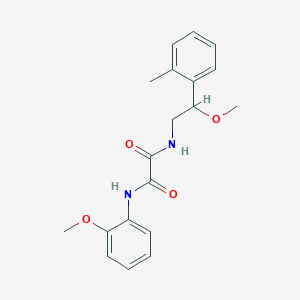
![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)
